Oxazole-5-acetonitrile

Description

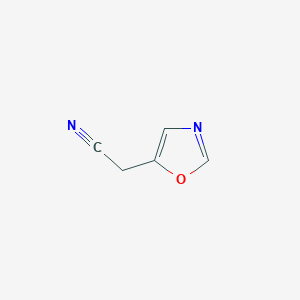

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-oxazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c6-2-1-5-3-7-4-8-5/h3-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDWLFWTSOMCNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Oxazole-5-acetonitrile" chemical properties and structure

An In-Depth Technical Guide to Oxazole-5-acetonitrile: A Core Heterocyclic Building Block

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in contemporary drug discovery and organic synthesis. We will delve into its fundamental chemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides a framework for its practical application.

The oxazole ring is a five-membered aromatic heterocycle featuring an oxygen atom at position 1 and a nitrogen atom at position 3.[1] This arrangement confers a unique set of electronic properties, making it a privileged scaffold in medicinal chemistry. Oxazole-containing molecules exhibit a wide spectrum of biological activities and are core components of numerous natural products and approved pharmaceuticals.[2]

This compound, specifically, is a highly valuable building block. The oxazole core provides a stable, aromatic platform capable of engaging in various biological interactions. The true synthetic versatility, however, lies in the 5-position cyanomethyl (-CH₂CN) group. This functional group is a synthetic linchpin, readily transformable into other critical moieties such as carboxylic acids, amides, and amines, allowing for extensive structure-activity relationship (SAR) studies.[3][4] Understanding the properties and synthesis of this molecule is therefore crucial for leveraging its full potential in the development of novel chemical entities.

Chemical Structure and Physicochemical Properties

The structure of this compound consists of the parent 1,3-oxazole ring substituted at the C5 position with a cyanomethyl group.

Caption: Chemical Structure of this compound.

While extensive experimental data for this specific molecule is not widely published, its core physicochemical properties can be calculated and reliably predicted.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₄N₂O | (Calculated) |

| Molecular Weight | 108.10 g/mol | (Calculated) |

| CAS Number | Not assigned | (Searched) |

| Appearance | Expected to be a liquid or low-melting solid | (Inference) |

| Boiling Point | Not determined | (Requires experimental data) |

| Melting Point | Not determined | (Requires experimental data) |

| Solubility | Expected to be soluble in polar organic solvents | (Inference based on structure) |

| pKa (conjugate acid) | ~0.8 | (Estimated from parent oxazole)[5] |

Spectroscopic Signature and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections detail the expected spectral data based on the analysis of the parent oxazole ring and related nitrile-containing compounds.[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the molecule's hydrogen and carbon framework. Spectra are typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | Rationale |

| H-2 | ~7.9-8.1 | Singlet (s) | Oxazole C2-H | Deshielded proton adjacent to both O and N. |

| H-4 | ~7.1-7.3 | Singlet (s) | Oxazole C4-H | Shielded relative to C2-H. |

| Methylene | ~3.8-4.2 | Singlet (s) | -CH ₂CN | Protons on the carbon adjacent to the electron-withdrawing nitrile and the oxazole ring.[6] |

| ¹³C NMR | Predicted δ (ppm) | Assignment | Rationale |

| C-2 | ~150-152 | Oxazole C2 | Carbon situated between two heteroatoms.[7] |

| C-5 | ~138-140 | Oxazole C5 | Quaternary carbon attached to the cyanomethyl group. |

| C-4 | ~125-127 | Oxazole C4 | CH carbon of the oxazole ring. |

| Nitrile | ~115-118 | -C N | Characteristic chemical shift for a nitrile carbon.[6] |

| Methylene | ~15-20 | -C H₂CN | Aliphatic carbon attached to the nitrile and the ring.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Frequency (cm⁻¹) | Assignment | Intensity |

| ~3150 | C-H stretch (aromatic) | Medium |

| ~2260-2240 | C≡N stretch (nitrile) | Medium, Sharp[8] |

| ~1580 | C=N stretch (oxazole ring) | Strong |

| ~1480 | C=C stretch (oxazole ring) | Medium |

| ~1100 | C-O-C stretch (oxazole ring) | Strong[9] |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

| m/z Value | Assignment | Rationale |

| 108 | [M]⁺ | Molecular Ion |

| 107 | [M-H]⁺ | Loss of a hydrogen atom.[10] |

| 81 | [M-HCN]⁺ | Loss of hydrogen cyanide.[10] |

| 68 | [M-CH₂CN]⁺ | Loss of the acetonitrile radical. |

| 40 | [C₂H₂N]⁺ | Fragment from ring cleavage.[10] |

Synthesis and Reactivity

The construction of the 5-substituted oxazole core is a well-established field in organic chemistry. The Van Leusen oxazole synthesis stands out as a particularly robust and versatile method for this purpose.[2]

The Van Leusen Oxazole Synthesis

This reaction provides a direct route to 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC).[11] The power of this method lies in the unique trifunctional nature of TosMIC, which acts as a C2N1 synthon.[2]

The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline. Subsequent base-promoted elimination of p-toluenesulfinic acid yields the aromatic oxazole ring.[11][12]

Caption: Key steps in the Van Leusen oxazole synthesis pathway.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol. All reactions should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Reagents:

-

Tosylmethyl isocyanide (TosMIC) (1.0 eq)

-

Glycolonitrile or a suitable protected aldehyde equivalent (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Methanol (CH₃OH), anhydrous

Procedure:

-

To a stirred solution of TosMIC in anhydrous methanol at 0 °C under an inert atmosphere (N₂ or Ar), add potassium carbonate in one portion.

-

Stir the resulting suspension for 15-20 minutes at 0 °C.

-

Add a solution of the aldehyde (e.g., glycolonitrile) in anhydrous methanol dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting materials are consumed.

-

Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Key Reactivity

The reactivity of this compound is dictated by both the heterocyclic ring and the cyanomethyl substituent.

-

Oxazole Ring: The oxazole ring is aromatic but less so than thiazole.[5] It is generally resistant to electrophilic substitution. Deprotonation can occur at the C2 position, which is the most acidic proton on the ring.[5]

-

Cyanomethyl Group: This group is the primary site of synthetic manipulation.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield oxazole-5-acetic acid.

-

Reduction: The nitrile can be reduced to form 2-(oxazol-5-yl)ethan-1-amine, a valuable primary amine.

-

Alpha-Alkylation: The methylene protons are acidic and can be deprotonated with a suitable base, allowing for alkylation at the α-position.[13]

-

Applications in Drug Discovery and Synthesis

This compound is not typically a final drug product but rather a crucial intermediate. Its value stems from the synthetic transformations enabled by the cyanomethyl group.

References

- 1. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. The cyano group in the synthesis of heterocycles [quimicaorganica.org]

- 5. Oxazole [chemeurope.com]

- 6. rsc.org [rsc.org]

- 7. DSpace [dr.lib.iastate.edu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 12. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 13. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]

An In-Depth Technical Guide to Oxazole-5-acetonitrile: Synthesis, Characterization, and Medicinal Chemistry Prospects

This guide provides a comprehensive technical overview of Oxazole-5-acetonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. Due to its status as a novel or non-commercial compound, this document emphasizes foundational principles, proposed synthetic strategies, and robust characterization methodologies. We will explore the chemical rationale behind its synthesis and discuss its potential as a valuable scaffold in modern drug development, grounded in the established significance of the oxazole moiety.

Part 1: Compound Identification and Physicochemical Profile

As of the latest literature review, "this compound" does not have a registered CAS number, indicating it is not a widely available commercial product. This guide, therefore, serves as a forward-looking prospectus for its synthesis and application. The structural nomenclature defines a clear chemical entity: an oxazole ring substituted at the 5-position with an acetonitrile group (-CH₂CN).

1.1. Putative Identifiers

For the purpose of this guide, we will define this compound with the following predicted identifiers:

| Identifier | Value |

| Molecular Formula | C₅H₄N₂O |

| Molecular Weight | 108.10 g/mol |

| Canonical SMILES | C1=C(OC=N1)CC#N |

| InChI Key | (Predicted) |

1.2. Predicted Physicochemical Properties

The properties of this compound can be inferred from its constituent functional groups: the aromatic oxazole ring and the polar acetonitrile side chain.

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Colorless to pale yellow solid or oil | Based on similar small heterocyclic compounds. |

| Boiling Point | > 200 °C | The presence of a polar nitrile group and the aromatic ring will increase intermolecular forces. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetonitrile). Limited solubility in water. | The acetonitrile moiety imparts polarity, but the overall structure remains largely organic. |

| pKa (conjugate acid) | ~0.8 | The parent oxazole is a weak base.[1] |

Part 2: Proposed Synthesis and Mechanism

The synthesis of 5-substituted oxazoles can be achieved through various established methodologies. The van Leusen oxazole synthesis is a particularly powerful and convergent approach that is well-suited for preparing our target compound.[2]

2.1. The van Leusen Oxazole Synthesis Approach

This reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). To achieve the desired 5-acetonitrile substitution, a modified starting material is required. A plausible route would involve starting from a protected cyanoacetaldehyde equivalent.

2.2. Proposed Experimental Protocol

Step 1: Preparation of a Suitable Aldehyde Precursor

The direct use of cyanoacetaldehyde is complicated by its reactivity. A more robust approach involves using a protected precursor, such as 2-cyano-3,3-diethoxypropionaldehyde, which can be synthesized from commercially available materials.

Step 2: van Leusen Cycloaddition

-

To a solution of tosylmethyl isocyanide (1.1 equivalents) in a suitable aprotic solvent (e.g., DME/methanol mixture) under an inert atmosphere (N₂), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Cool the reaction mixture to 0 °C.

-

Add the protected cyanoacetaldehyde precursor (1.0 equivalent) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of the starting materials.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

The crude product would be a protected form of this compound. Deprotection under acidic conditions would yield the final product.

2.3. Mechanistic Rationale

The van Leusen synthesis proceeds via a well-established mechanism. The base deprotonates the active methylene group of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. A series of intramolecular cyclization and elimination steps, driven by the expulsion of the stable tosyl group, leads to the formation of the oxazole ring.

Visualizing the Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Part 3: Structural Characterization and Validation

As a novel compound, rigorous structural elucidation is paramount. A combination of spectroscopic techniques would be required to unambiguously confirm the identity and purity of synthesized this compound.

3.1. Spectroscopic Characterization Suite

| Technique | Expected Observations | Information Gained |

| ¹H NMR | - A singlet for the CH₂ group (~3.5-4.5 ppm).- Two singlets in the aromatic region for the oxazole protons (~7.0-8.5 ppm). | Confirms the presence and connectivity of the proton environments. Electron-withdrawing/donating effects of substituents influence chemical shifts.[3] |

| ¹³C NMR | - A signal for the nitrile carbon (~115-120 ppm).- A signal for the CH₂ carbon (~20-30 ppm).- Signals for the oxazole ring carbons in the aromatic region (~120-160 ppm). | Provides a carbon map of the molecule, confirming the presence of all carbon atoms in their respective chemical environments. |

| FT-IR | - A sharp, medium intensity peak for the C≡N stretch (~2240-2260 cm⁻¹).- Peaks corresponding to C=N and C-O stretching in the oxazole ring (~1500-1650 cm⁻¹). | Confirms the presence of key functional groups, particularly the nitrile. |

| High-Resolution Mass Spectrometry (HRMS) | - A molecular ion peak corresponding to the exact mass of C₅H₄N₂O. | Provides definitive confirmation of the molecular formula. Fragmentation patterns can offer further structural insights.[4] |

3.2. A Self-Validating Characterization Workflow

The trustworthiness of the synthesis is established by a logical and comprehensive characterization cascade.

Caption: Logical workflow for the structural validation of a novel compound.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The oxazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its value stems from its ability to act as a bioisostere for ester and amide groups, its metabolic stability, and its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets.

4.1. The Role of the Oxazole Scaffold

-

Bioisosterism: The oxazole ring can mimic the geometry and electronic properties of amide or ester functionalities, often with improved pharmacokinetic properties such as resistance to hydrolysis.

-

Scaffold for Diversity: The oxazole ring can be readily substituted at multiple positions, allowing for the creation of diverse chemical libraries for high-throughput screening.

-

Biological Activity: Oxazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[5]

4.2. Potential of this compound

The introduction of the acetonitrile group at the 5-position provides a unique handle for further chemical modification and a potential pharmacophoric element.

-

Hydrogen Bond Acceptor: The nitrile nitrogen can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events.

-

Metabolic Stability: The cyanomethyl group is generally stable to metabolic degradation.

-

Synthetic Handle: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to a wide array of other functional groups and allowing for the construction of more complex molecules.

The synthesis of this compound would provide a valuable and novel building block for medicinal chemists to explore new chemical space in the pursuit of next-generation therapeutics.

References

Oxazole-5-acetonitrile: A Comprehensive Technical Guide to its Synthesis, Characterization, and Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazole-5-acetonitrile is a heterocyclic compound of significant interest due to the convergence of two synthetically valuable moieties: the oxazole core, a privileged scaffold in medicinal chemistry, and the acetonitrile group, a versatile functional handle for molecular elaboration. This guide provides an in-depth technical exploration of this compound, designed for professionals in chemical research and drug development. It moves beyond a simple recitation of facts to explain the causal logic behind synthetic strategies, offering field-proven insights into its preparation and characterization. We present a robust, multi-step synthetic pathway, complete with detailed protocols, mechanistic considerations, and expected analytical data. The narrative emphasizes the compound's role not as a standalone therapeutic but as a crucial building block, empowering chemists to construct complex molecular architectures with potential pharmacological applications.

Introduction: The Strategic Value of this compound

The oxazole ring system is a cornerstone of modern medicinal chemistry, appearing in a wide array of natural products and synthetic drugs valued for their diverse biological activities.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems make it a highly sought-after structural motif.[1] When functionalized with an acetonitrile group at the 5-position, the resulting molecule, this compound, becomes a particularly powerful synthetic intermediate.[3]

The acetonitrile moiety is not merely a placeholder; it is a reactive hub. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, opening numerous avenues for diversification. This guide provides a comprehensive technical overview of the synthesis and characterization of this valuable building block, grounding every step in established chemical principles to ensure a trustworthy and authoritative resource for the practicing scientist.

Core Synthetic Strategy: A Multi-Step Approach from a Carboxylic Acid Precursor

While numerous methods exist for the general synthesis of oxazoles, a direct, one-pot synthesis of this compound is not well-established in the literature. Therefore, a more robust and reliable strategy involves the functional group interconversion of a readily accessible, pre-formed oxazole. The most logical and field-proven approach begins with an oxazole-5-carboxylic acid ester, which is systematically converted to the target acetonitrile.

This multi-step pathway offers superior control and predictability, with each transformation being a standard, high-yielding reaction in the organic chemist's toolkit. The overall workflow is a self-validating system, where the success of each step can be confirmed analytically before proceeding to the next.

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocols & Mechanistic Insights

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound, starting from a generic ethyl oxazole-5-carboxylate.

Step 1: Reduction of Ethyl Oxazole-5-carboxylate to 5-(Hydroxymethyl)oxazole

Protocol:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Dissolve ethyl oxazole-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction cautiously by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Allow the resulting slurry to stir at room temperature for 30 minutes until a white, granular precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-(hydroxymethyl)oxazole, which can be purified by column chromatography if necessary.

Expertise & Causality:

-

Reagent Choice: LiAlH₄ is a powerful reducing agent capable of converting the ester directly to the primary alcohol without affecting the oxazole ring. The use of a less reactive hydride, like sodium borohydride, would be ineffective for this transformation.

-

Conditions: The reaction is performed at 0 °C to control the exothermicity of the hydride reaction and prevent potential side reactions. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

-

Workup: The Fieser workup (sequential addition of H₂O, NaOH(aq), H₂O) is a standard and highly effective method for quenching LiAlH₄ reactions. It produces granular aluminum salts that are easily filtered, simplifying purification compared to an acidic workup which can lead to emulsion formation.

Step 2: Conversion of 5-(Hydroxymethyl)oxazole to 5-(Chloromethyl)oxazole

Protocol:

-

In a fume hood, dissolve 5-(hydroxymethyl)oxazole (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise to the stirred solution. A gas outlet should be connected to a scrubber (e.g., NaOH solution) to neutralize the HCl and SO₂ gases produced.

-

After addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice to quench the excess SOCl₂.

-

Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-(chloromethyl)oxazole. This intermediate is often used immediately in the next step without further purification.

Expertise & Causality:

-

Reagent Choice: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. It is advantageous because the byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Safety: The reaction must be performed in a well-ventilated fume hood due to the release of toxic and corrosive gases. The quench and neutralization steps are highly exothermic and must be performed with care.

-

Trustworthiness: This is a standard Sₙi (internal nucleophilic substitution) mechanism that reliably produces the desired chloride. The intermediate is often reactive and may be sensitive to silica gel, hence it is typically used crude in the subsequent step to maximize overall yield.

Step 3: Nucleophilic Substitution to Yield this compound

Protocol:

-

Dissolve the crude 5-(chloromethyl)oxazole (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN, 1.5 eq.) to the solution. A catalytic amount of sodium iodide (NaI, 0.1 eq.) can be added to facilitate the reaction via the Finkelstein reaction.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual DMF/DMSO.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Expertise & Causality:

-

Reagent Choice: Sodium cyanide provides the cyanide nucleophile. NaCN is highly toxic and must be handled with extreme care, ensuring no contact with acids which would generate lethal HCN gas.

-

Solvent: A polar aprotic solvent like DMF is essential to dissolve the cyanide salt and promote the Sₙ2 reaction mechanism by solvating the cation (Na⁺) without solvating the nucleophile (CN⁻), thereby increasing its reactivity.

-

Catalyst: Catalytic NaI can accelerate the reaction. The iodide ion displaces the chloride to form the more reactive 5-(iodomethyl)oxazole in situ, which is then more rapidly displaced by the cyanide ion. This is a classic example of leveraging the Finkelstein reaction to improve kinetics.

Caption: Key mechanistic transformations in the synthesis pathway.

Physicochemical & Spectroscopic Data

The following table summarizes the expected analytical data for the successful characterization of this compound.

| Analysis Technique | Expected Data / Observation | Assignment / Rationale |

| Appearance | Off-white to light yellow solid | Based on typical small heterocyclic compounds. |

| Molecular Formula | C₅H₄N₂O | - |

| Molecular Weight | 108.10 g/mol | - |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.9 (s, 1H)δ ~7.3 (s, 1H)δ ~3.9 (s, 2H) | H2 proton of the oxazole ringH4 proton of the oxazole ringMethylene (-CH₂-) protons |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~152 (C=N)δ ~140 (C-H)δ ~125 (C-CH₂)δ ~116 (C≡N)δ ~18 (-CH₂-) | C2 of the oxazole ringC4 of the oxazole ringC5 of the oxazole ringNitrile carbonMethylene carbon |

| Infrared (IR) Spectroscopy | ν ~2250 cm⁻¹ (weak-medium)ν ~1600-1650 cm⁻¹ (medium)ν ~1100-1200 cm⁻¹ (strong) | C≡N stretch (characteristic for nitriles)C=N stretch of the oxazole ringC-O-C stretch of the oxazole ring |

| Mass Spectrometry (EI) | m/z = 108 ([M]⁺)Fragments from loss of HCN, etc. | Molecular ion peak corresponding to the molecular weight. |

Applications in Research and Development

The "discovery" of this compound is less a singular event and more an ongoing realization of its utility as a versatile synthetic intermediate. Its value is primarily in enabling the rapid construction of more complex molecules for screening in drug discovery programs.

-

Pharmaceutical Development: The oxazole core is a known pharmacophore. The acetonitrile handle allows for the introduction of amine or carboxylic acid groups, which are crucial for modulating solubility, forming salts, and interacting with biological targets.[3] For example, the primary amine derived from the reduction of the nitrile can be used as a key coupling partner in amide bond formation to build larger, drug-like molecules.

-

Agrochemicals: Similar to pharmaceuticals, the oxazole scaffold is present in various agrochemicals. The reactivity of the nitrile group allows for the synthesis of diverse libraries of compounds to be tested for herbicidal or pesticidal activity.[3]

-

Materials Science: The rigid, aromatic oxazole core combined with the reactive nitrile group makes it a candidate for incorporation into polymers and advanced materials where specific electronic or physical properties are desired.[3]

Conclusion

This compound represents a strategic confluence of a privileged heterocyclic core and a versatile functional group. While its direct synthesis presents challenges, this guide has detailed an authoritative and reliable multi-step pathway that proceeds through well-understood, high-yielding transformations. By explaining the causality behind each experimental choice and providing a framework for its analytical characterization, we empower researchers and drug development professionals to confidently synthesize and utilize this valuable building block. The true potential of this compound lies not in its intrinsic properties, but in the vast chemical space it unlocks for the creation of novel and complex molecules poised for the next generation of scientific discovery.

References

A Technical Guide to the Spectroscopic Characterization of Oxazole-5-acetonitrile

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Oxazole-5-acetonitrile, also known as 2-(1,3-oxazol-5-yl)acetonitrile, is a heterocyclic compound featuring a five-membered oxazole ring substituted at the 5-position with a cyanomethyl group. The oxazole moiety is a prominent scaffold in medicinal chemistry and materials science, appearing in numerous biologically active natural products and synthetic compounds.[1][2] The precise characterization of substituted oxazoles like this compound is paramount for confirming its structural integrity, assessing purity, and understanding its chemical behavior, which are critical steps in drug development and chemical synthesis workflows.[3][4]

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound (C₅H₄N₂O, Mol. Wt.: 108.10 g/mol ). As direct, published experimental spectra for this specific compound are not widely available, this document synthesizes predicted data grounded in the established spectroscopic principles of the parent oxazole heterocycle, analogous substituted compounds, and foundational chemical theory. We will explore its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering field-proven insights into the interpretation of its spectral features.

Molecular Structure and Spectroscopic Overview

The structure of this compound contains several key features that give rise to a distinct spectroscopic fingerprint. The aromatic oxazole ring contains two protons (H-2, H-4) and three carbons (C-2, C-4, C-5) in unique chemical environments. The substituent, a cyanomethyl group (-CH₂CN), introduces a methylene group and a nitrile functional group, both of which provide characteristic signals.

Figure 1: Structure of this compound with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show three distinct signals in the absence of complex coupling, corresponding to the two aromatic protons on the oxazole ring and the two aliphatic protons of the methylene bridge.

-

Causality of Chemical Shifts:

-

H-2 Proton: Located between two electronegative heteroatoms (O and N), this proton is highly deshielded and is expected to appear furthest downfield as a sharp singlet. The parent oxazole shows this proton at 7.95 ppm.[5]

-

H-4 Proton: This proton is adjacent to the oxygen atom and the substituted C-5 carbon. It is expected to be in the aromatic region but upfield relative to H-2, appearing as a singlet. The parent oxazole shows the H-4 proton at 7.09 ppm.[5]

-

Methylene Protons (-CH₂-): These protons are attached to an sp²-hybridized carbon of the aromatic ring and are adjacent to an electron-withdrawing nitrile group. This environment places their chemical shift in the range of 3.8-4.2 ppm, appearing as a singlet integrating to two protons.[6]

-

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 (Oxazole) | 8.0 - 8.2 | Singlet (s) | 1H |

| H-4 (Oxazole) | 7.3 - 7.5 | Singlet (s) | 1H |

| -CH₂- | 3.8 - 4.2 | Singlet (s) | 2H |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, corresponding to the five unique carbon atoms in the molecule.

-

Causality of Chemical Shifts:

-

C-2 Carbon: Similar to its attached proton, C-2 is positioned between oxygen and nitrogen, causing significant deshielding and placing its resonance far downfield.[7]

-

C-4 and C-5 Carbons: These are typical sp²-hybridized carbons within a heteroaromatic system. C-5, being the point of substitution, will have its chemical shift influenced by the cyanomethyl group.

-

Methylene Carbon (-CH₂-): This sp³-hybridized carbon is found in the aliphatic region of the spectrum. Its attachment to the aromatic ring shifts it downfield compared to a simple alkane.

-

Nitrile Carbon (-CN): The carbon of the nitrile group has a characteristic chemical shift in the range of 115-120 ppm, which is a key diagnostic signal.[8]

-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Oxazole) | 150 - 155 |

| C-4 (Oxazole) | 138 - 142 |

| C-5 (Oxazole) | 125 - 130 |

| -CN (Nitrile) | 115 - 120 |

| -CH₂- | 20 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Key Diagnostic Bands:

-

C≡N Stretch: The most characteristic peak in the spectrum will be a sharp, medium-intensity absorption corresponding to the nitrile triple bond stretch. This peak is typically found in a relatively clean region of the spectrum, around 2250 cm⁻¹, making it a powerful diagnostic tool.[9]

-

Aromatic C-H Stretch: A weak absorption above 3000 cm⁻¹ (typically ~3100 cm⁻¹) is indicative of the C-H bonds on the oxazole ring.

-

Oxazole Ring Vibrations: A series of absorptions between 1500 and 1650 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the aromatic ring.

-

C-O-C Stretch: A strong band associated with the C-O-C stretching of the oxazole ether linkage is expected around 1000-1100 cm⁻¹.[10]

-

Table 3: Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3120 | Weak |

| Aliphatic C-H Stretch | 2900 - 3000 | Weak-Medium |

| C≡N Stretch (Nitrile) | 2245 - 2260 | Medium, Sharp |

| C=N / C=C Ring Stretches | 1500 - 1650 | Medium |

| C-O-C Ring Stretch | 1050 - 1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound, Electron Ionization (EI) would likely be employed.

-

Molecular Ion Peak ([M]⁺•): The molecular ion peak is expected at m/z = 108 , corresponding to the molecular weight of the compound (C₅H₄N₂O).

-

Key Fragmentation Pathways: The fragmentation of oxazoles is a well-studied process.[11] The primary fragmentation events for this compound are expected to involve the cleavage of the substituent and the characteristic rupture of the heterocyclic ring.

-

Loss of Cyanomethyl Radical: Cleavage of the C5-CH₂CN bond would result in the loss of a cyanomethyl radical (•CH₂CN, 40 Da), leading to a fragment ion at m/z = 68 . This corresponds to the oxazol-5-yl cation.

-

Ring Cleavage - Loss of HCN: A common fragmentation pathway for oxazoles is the elimination of hydrogen cyanide (HCN, 27 Da) from the ring itself, which would yield a fragment at m/z = 81 .

-

Ring Cleavage - Loss of CO: Another characteristic fragmentation involves the loss of carbon monoxide (CO, 28 Da), which would produce a fragment ion at m/z = 80 .

-

Figure 2: Predicted Key Fragmentation Pathways for this compound in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following self-validating experimental protocols are recommended.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.[8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a 30-45 degree pulse angle with a relaxation delay of 1-2 seconds.

-

Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 220-240 ppm.

-

Co-add 1024 to 4096 scans, as the ¹³C nucleus is significantly less sensitive than ¹H.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid/Solid Film: If the sample is a low-melting solid or oil, place a small drop between two KBr or NaCl salt plates and gently press to form a thin film.

-

KBr Pellet (for solids): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

-

Background Collection: Place the empty sample holder (or a blank KBr pellet) in the spectrometer and record a background spectrum (typically 32-64 scans). This is crucial to subtract atmospheric (CO₂, H₂O) and accessory absorptions.[12]

-

Sample Analysis: Place the prepared sample in the spectrometer and record the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion, or introduce the sample through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) interface for separation prior to analysis.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic pattern. Alternatively, a soft ionization technique like Electrospray Ionization (ESI) can be used to primarily observe the protonated molecular ion [M+H]⁺ at m/z = 109.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-200) using a mass analyzer such as a Time-of-Flight (TOF) or Quadrupole instrument.[13]

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the lower mass fragment ions and compare their m/z values to predicted fragmentation pathways to corroborate the proposed structure.

Conclusion

The spectroscopic profile of this compound is defined by a set of distinct and complementary features. ¹H and ¹³C NMR spectroscopy confirm the core carbon-hydrogen framework through characteristic chemical shifts for the oxazole ring and cyanomethyl substituent. Infrared spectroscopy provides unambiguous evidence of the key nitrile functional group via its sharp C≡N stretching band. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns consistent with the cleavage of the substituent and fragmentation of the oxazole ring. Together, these techniques provide a robust and self-validating analytical workflow for the unequivocal identification and characterization of this compound, supporting its application in research and development.

References

- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijcps.org [ijcps.org]

- 5. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. commonorganicchemistry.com [commonorganicchemistry.com]

- 9. Thin-film infrared spectroscopy of acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxazole [webbook.nist.gov]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. sites.temple.edu [sites.temple.edu]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Reactivity and Stability Profile of Oxazole-5-acetonitrile

Foreword: Navigating the Chemical Landscape of a Privileged Scaffold

For the discerning researcher in drug discovery and development, the oxazole core represents a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic and steric properties allow for tailored interactions with a wide array of biological targets. Within this important class of heterocycles, oxazole-5-acetonitrile emerges as a particularly versatile building block. The strategic placement of the acetonitrile moiety at the C5 position imbues the oxazole ring with a distinct reactivity profile, opening up a rich chemical space for the synthesis of novel molecular entities.

This technical guide provides a comprehensive exploration of the reactivity and stability of this compound. Moving beyond a mere recitation of facts, we will delve into the causal relationships that govern its chemical behavior. Every protocol and stability consideration presented herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to confidently and effectively utilize this compound in their synthetic endeavors.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the interplay between the inherent electronic properties of the oxazole ring and the strong inductive and mesomeric effects of the C5-acetonitrile substituent.

The oxazole ring is a five-membered aromatic heterocycle containing both an oxygen and a nitrogen atom.[2] This arrangement results in a π-electron system, though its aromaticity is less pronounced than that of isosteric thiazoles. The electronegative oxygen and nitrogen atoms create an uneven electron distribution, rendering the ring electron-deficient.[1] The acidity of the ring protons generally follows the order C2 > C5 > C4.[1]

The introduction of the strongly electron-withdrawing acetonitrile group (-CH₂CN) at the C5 position significantly perturbs this electronic landscape. This substituent exerts a powerful -I (inductive) effect, further depleting the electron density of the oxazole ring. This has several important consequences:

-

Increased Acidity of Ring Protons: The C2-H and C4-H protons become significantly more acidic, facilitating deprotonation with appropriate bases.

-

Activation towards Nucleophilic Attack: The electron-deficient nature of the ring is enhanced, making it more susceptible to attack by nucleophiles, particularly at the C2 and C4 positions.

-

Deactivation towards Electrophilic Attack: The ring is strongly deactivated towards electrophilic aromatic substitution.

The Reactivity Profile: A Dichotomy of Functionality

The chemical behavior of this compound can be broadly categorized into reactions involving the oxazole ring and those centered on the acetonitrile moiety.

Reactions Involving the Oxazole Ring

The electron-deficient nature of the oxazole ring in this molecule dictates its reactivity towards various reagents.

While nucleophilic substitution on an unsubstituted oxazole ring is rare, the presence of a strong electron-withdrawing group like acetonitrile at C5 can facilitate such reactions, especially if a suitable leaving group is present at an activated position (e.g., C2). For instance, in analogous nitro-substituted systems, the nitro group can be displaced by various nucleophiles.[3][4] This suggests that if a leaving group were present at the C2 position of this compound, it would be susceptible to nucleophilic displacement. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing group.[5][6]

The C2 proton of the oxazole ring is the most acidic, and its acidity is further enhanced by the C5-acetonitrile group. Treatment with strong bases, such as organolithium reagents, can lead to deprotonation at C2. However, the resulting 2-lithiooxazole can be unstable and may undergo ring-opening to form an isocyanide intermediate. This reactivity must be carefully considered when planning synthetic transformations that involve strong bases.

Oxazoles can function as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions), providing a pathway to substituted pyridines.[7] The electron-withdrawing nature of the C5-acetonitrile group would likely make the oxazole a more electron-poor diene, favoring reactions with electron-rich dienophiles (inverse-electron-demand Diels-Alder).

Reactions of the Acetonitrile Moiety

The acetonitrile group is a versatile functional handle that can be transformed into a variety of other functionalities.

The nitrile group can be hydrolyzed under either acidic or alkaline conditions to yield the corresponding carboxylic acid (oxazole-5-acetic acid) or, as an intermediate, the carboxamide.[8]

-

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid, will typically yield the carboxylic acid and the corresponding ammonium salt.[9]

-

Alkaline Hydrolysis: Refluxing with an aqueous base, such as sodium hydroxide, will initially produce the sodium salt of the carboxylic acid and ammonia gas.[8][9] Subsequent acidification is necessary to obtain the free carboxylic acid.[9]

The nitrile group can be reduced to a primary amine (2-(oxazol-5-yl)ethan-1-amine). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation.[10][11] Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles.[11] The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[12]

Stability Profile: A Guide to Handling and Storage

The stability of this compound is a critical consideration for its successful application in synthesis. Oxazoles, in general, are thermally stable aromatic compounds.[1][13] However, the presence of the functional acetonitrile group and the electronic nature of the ring can lead to specific instabilities.

Thermal and Photochemical Stability

Oxazoles are generally considered to be thermally stable and can often be distilled at high temperatures without decomposition.[1] However, prolonged heating, especially in the presence of catalysts or reactive species, could lead to degradation. The thermal stability of substituted oxadiazoles, a related class of heterocycles, has been shown to be above 330 °C.[14]

Regarding photochemical stability, oxazole rings can undergo photolysis.[15] The specific photochemical reactivity of this compound has not been extensively reported, but it is advisable to protect it from prolonged exposure to UV light, as is good practice for many complex organic molecules.[15][[“]]

pH Stability

-

Acidic Conditions: The oxazole ring is generally more stable in acidic conditions compared to its resistance to oxidation.[1] However, strong acidic conditions, especially at elevated temperatures, could lead to hydrolysis of the nitrile group as previously discussed. Some functionalized oxazoles have been shown to be labile under acidic conditions.[17]

-

Basic Conditions: The molecule is susceptible to degradation under strong basic conditions. The increased acidity of the C2 proton makes it prone to deprotonation, which can initiate ring-opening pathways. Additionally, strong aqueous base will hydrolyze the nitrile group.

Summary of Stability and Storage Recommendations

| Condition | Stability Consideration | Recommendation |

| Temperature | Generally good thermal stability. | Store in a cool, dry place. Avoid prolonged exposure to high temperatures. |

| Light | Potential for photochemical degradation. | Store in an amber vial or in the dark. |

| pH | Susceptible to hydrolysis in strong acid or base. Potential for base-mediated ring-opening. | Avoid strongly acidic (pH < 2) and strongly basic (pH > 12) conditions, especially at elevated temperatures. |

| Atmosphere | Generally stable in air. | For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon). |

Table 1: Stability and Storage Summary for this compound.

Experimental Protocols: Representative Methodologies

The following protocols are provided as illustrative examples for the transformation of functionalities present in or derived from this compound. These are based on established procedures for analogous compounds and should be adapted and optimized for the specific substrate.

Protocol 1: Alkaline Hydrolysis of a Heterocyclic Nitrile to a Carboxylic Acid

This protocol is adapted from general procedures for nitrile hydrolysis.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (5-10 volumes).

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C). Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material. The evolution of ammonia gas is also an indicator of reaction progress.

-

Work-up: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Carefully acidify the solution to pH 2-3 with cold 6M hydrochloric acid. This will precipitate the carboxylic acid product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield oxazole-5-acetic acid.

Protocol 2: Reduction of a Heterocyclic Nitrile to a Primary Amine with LiAlH₄

This protocol is based on standard procedures for LiAlH₄ reductions of nitriles.[11][18]

Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (nitrogen or argon).

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5-2.0 eq.) in anhydrous diethyl ether or THF.

-

Addition of Substrate: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir the resulting granular precipitate vigorously for 15-30 minutes.

-

Isolation: Filter the granular solid and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(oxazol-5-yl)ethan-1-amine. The product can be further purified by distillation or chromatography.

Conclusion: A Versatile Synthon for Modern Drug Discovery

This compound presents a compelling profile of reactivity and stability that makes it a valuable asset in the arsenal of the medicinal chemist. Its dual functionality—an electron-deficient aromatic ring and a transformable nitrile group—offers multiple avenues for synthetic elaboration. By understanding the electronic factors that govern its behavior, researchers can strategically employ this molecule to construct complex and diverse chemical entities. The key to its successful application lies in the careful selection of reaction conditions to selectively target either the oxazole core or the acetonitrile side chain. With the insights provided in this guide, scientists are well-equipped to harness the full potential of this powerful building block in the ongoing quest for novel therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. consensus.app [consensus.app]

- 17. chemrxiv.org [chemrxiv.org]

- 18. ch.ic.ac.uk [ch.ic.ac.uk]

The Rising Profile of Oxazole-5-acetonitrile Scaffolds in Medicinal Chemistry: A Technical Guide to Biological Activity and Drug Development

For Immediate Release

A Deep Dive into the Pharmacological Potential of Oxazole-5-acetonitrile and Its Derivatives for Researchers, Scientists, and Drug Development Professionals.

The oxazole moiety, a five-membered aromatic heterocycle containing oxygen and nitrogen, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous clinically successful drugs.[1][2] Within this important class of compounds, derivatives of the "this compound" core are emerging as a particularly promising area of research, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents.

The Oxazole Core: A Foundation for Diverse Biological Activity

The versatility of the oxazole ring allows for substitutions at various positions, profoundly influencing the molecule's pharmacological profile.[1] The substitution pattern plays a pivotal role in defining the biological activities, which span from antimicrobial and anticancer to anti-inflammatory, antidiabetic, and antioxidant effects.[1][2] The nitrogen and oxygen atoms within the ring act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking interactions, facilitating binding to a wide array of biological targets such as enzymes and receptors.[1]

Anticancer Activity: Targeting Proliferative Pathways

Derivatives of the oxazole scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[3][4][5] Research has shown that these compounds can target key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action:

Oxazole derivatives have been shown to exert their anticancer effects by inhibiting novel targets such as STAT3 and G-quadruplexes.[3] They can also interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[3] Other identified targets include DNA topoisomerase enzymes, protein kinases, and various other proteins involved in cell cycle control and survival.[3]

Structure-Activity Relationship (SAR) Insights:

A study on 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles revealed that the nature and position of substituents on the aryl rings significantly impact their anti-proliferative activity. For instance, 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide showed high activity against non-small cell lung cancer cell lines.[6] The presence of electron-withdrawing groups on the phenyl rings has been observed to enhance anticancer activity in some series.[2]

Data Summary: Anticancer Activity of Oxazole Derivatives

| Compound Class | Cancer Cell Line | Activity | Reference |

| 2-Arylbenzoxazole-5-acetic acid derivatives | MCF-7 (Breast), HCT-116 (Colon) | Cytotoxic | [7] |

| 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles | HOP-92 (Lung), NCI-H226 (Lung) | Anti-proliferative, Cytotoxic | [6] |

| 4-(1H-imidazol-2-yl)-2-(pyrimidin-5-yl) oxazoles | Various | Potent Anticancer Activity | [2] |

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel this compound derivatives against cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HOP-92) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The synthesized oxazole derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Data Analysis: The formazan crystals are dissolved by adding 150 µL of DMSO to each well. The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 (concentration inhibiting 50% of cell growth) is determined.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Oxazole derivatives have shown considerable promise in this area, exhibiting broad-spectrum activity against various bacterial and fungal strains.[1][8][9]

Mechanism of Action:

The exact mechanisms of antimicrobial action for many oxazole derivatives are still under investigation. However, it is believed that their ability to interact with essential microbial enzymes and disrupt cell wall synthesis contributes to their efficacy.[1]

Structure-Activity Relationship (SAR) Insights:

In a series of 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles, the nature of the substituents on both the phenyl and piperazine rings was found to be crucial for antimicrobial activity.[8] The presence of electron-withdrawing groups was shown to enhance activity against certain bacterial strains.[2]

Data Summary: Antimicrobial Activity of Oxazole Derivatives

| Compound Class | Tested Organisms | MIC Range (µg/mL) | Reference |

| 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles | Standard bacterial and fungal strains, drug-resistant isolates | 32-1024 | [8] |

| 2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivatives | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Not specified, but some compounds showed good activity | [9] |

| 5(4H)-Oxazolone-Based Sulfonamides | Gram-positive and Gram-negative bacteria, fungi | Promising activity, some with MICs of 4-8 µg/mL | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of novel oxazole derivatives.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of the this compound Scaffold: A Generalized Approach

The synthesis of the oxazole ring can be achieved through various established methods, with the Robinson-Gabriel synthesis and the Van Leusen reaction being among the most common.[9][11] The introduction of the acetonitrile moiety at the 5-position can be accomplished through various synthetic strategies, often starting from a precursor with a suitable functional group at that position.

Generalized Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound derivatives.

Future Directions and Conclusion

The biological activities of this compound and its derivatives represent a fertile ground for further research and development. The versatility of the oxazole scaffold, combined with the reactivity of the acetonitrile group, offers a powerful platform for the design of novel therapeutic agents. Future studies should focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic properties, and expanding the scope of their biological evaluation to other therapeutic areas. The continued exploration of this promising chemical space holds the potential to deliver next-generation drugs with improved efficacy and safety profiles.

References

- 1. iajps.com [iajps.com]

- 2. ijmpr.in [ijmpr.in]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]

- 5. eurekaselect.com [eurekaselect.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and antimicrobial evaluation of 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cbijournal.com [cbijournal.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Strategic Utility of Oxazole-5-acetonitrile: An In-depth Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Oxazole Moiety as a Privileged Scaffold in Modern Drug Discovery

The oxazole ring system, a five-membered heterocycle containing both nitrogen and oxygen, represents a cornerstone in contemporary medicinal chemistry.[1][2] Its unique electronic properties and ability to form a variety of non-covalent interactions allow oxazole-containing molecules to bind effectively with a wide range of biological targets, including enzymes and receptors.[3] This has led to the discovery and development of numerous therapeutic agents across a spectrum of diseases, including cancer, inflammation, and infectious diseases.[4] The versatility of the oxazole core makes it a privileged scaffold in the design of novel bioactive compounds.[2]

Within the diverse family of oxazole-based building blocks, oxazole-5-acetonitrile (also known as 2-(1,3-oxazol-5-yl)acetonitrile) emerges as a particularly valuable synthon. Its structure combines the stable, aromatic oxazole ring with a reactive acetonitrile side chain. This dual functionality offers a powerful toolkit for the synthetic chemist, enabling a wide array of chemical transformations for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of this compound as a building block, detailing its synthesis, physicochemical properties, and key applications in organic synthesis and drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis. This compound is an off-white to light yellow solid with a melting point in the range of 44-48 °C.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 68776-61-4 | [5] |

| Molecular Formula | C₅H₄N₂O | [5] |

| Molecular Weight | 108.10 g/mol | Calculated |

| Appearance | Off-white to light yellow solid | [5] |

| Melting Point | 44-48 °C | [5] |

While a publicly available, fully characterized set of spectra for this compound is not readily found in the literature, data from isomeric and related structures allow for a reliable prediction of its key spectroscopic features. For instance, the isomeric 2-(benzo[d]oxazol-2-yl)acetonitrile provides a useful comparison for the expected chemical shifts.[6]

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | The methylene protons (-CH₂CN) are expected to appear as a singlet, likely in the range of δ 3.8-4.2 ppm. The protons on the oxazole ring would appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). |

| ¹³C NMR | The nitrile carbon (-CN) would be observed around δ 115-120 ppm. The methylene carbon (-CH₂CN) would likely appear in the range of δ 15-20 ppm. The carbons of the oxazole ring would resonate in the aromatic region, with their specific shifts influenced by the heteroatoms. |

| IR (cm⁻¹) | A sharp, medium-intensity peak characteristic of the nitrile C≡N stretch is expected around 2250 cm⁻¹. Bands corresponding to C=N and C=C stretching of the oxazole ring would be present in the 1650-1450 cm⁻¹ region. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ would be observed at m/z = 108.10. |

Synthesis of this compound: A Proposed Protocol

While a variety of methods exist for the synthesis of substituted oxazoles, a specific, detailed protocol for this compound is not prominently featured in the literature.[7] However, drawing from established methodologies for related heterocyclic acetonitriles, a robust and plausible synthetic route can be proposed. The synthesis of the isomeric 2-(benzo[d]oxazol-2-yl)acetonitrile from 2-aminophenol and 2-cyanoacetimidate hydrochloride provides a strong basis for a potential pathway.[6] A likely approach would involve the condensation of a suitable three-carbon precursor bearing a nitrile group with a formamide equivalent to construct the oxazole ring.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of its active methylene group (-CH₂CN). The electron-withdrawing nature of both the adjacent nitrile group and the oxazole ring significantly increases the acidity of the methylene protons, facilitating their removal by a base to generate a stabilized carbanion. This nucleophilic intermediate is the key to a multitude of carbon-carbon bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for active methylene compounds, involving their base-catalyzed reaction with aldehydes or ketones to form α,β-unsaturated products.[8][9] this compound is an excellent substrate for this transformation, readily reacting with a wide range of aromatic and heteroaromatic aldehydes.

The resulting 2-(oxazol-5-yl)-3-arylacrylonitriles are themselves versatile intermediates, containing a conjugated system that can participate in various cycloaddition and Michael addition reactions for the synthesis of more complex heterocyclic systems.

Exemplary Protocol: Knoevenagel Condensation with an Aromatic Aldehyde [8][10]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol or acetonitrile (10 mL).

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine (0.1 mmol) or ammonium acetate (0.2 mmol).

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure α,β-unsaturated nitrile.

Alkylation Reactions

The nucleophilic carbanion of this compound can also be readily alkylated by treatment with alkyl halides. This reaction provides a straightforward method for introducing alkyl chains at the α-position to the nitrile, further diversifying the range of accessible structures.

Exemplary Protocol: α-Alkylation

-

Base Treatment: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend a strong base such as sodium hydride (NaH, 1.1 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (10 mL).

-

Carbanion Formation: Cool the suspension to 0 °C and add a solution of this compound (1.0 mmol) in the same anhydrous solvent dropwise. Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.

-

Alkylation: Add the desired alkyl halide (1.1 mmol) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

A significant application of oxazole-containing building blocks is in the synthesis of small-molecule kinase inhibitors.[11][12] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[12] The oxazole scaffold is frequently found in the core structures of potent and selective kinase inhibitors.

Conclusion and Future Outlook

This compound is a high-potential building block for organic synthesis and medicinal chemistry. Its value lies in the strategic combination of a stable, medicinally relevant oxazole core and a synthetically versatile active methylene group. This dual functionality provides a reliable and efficient entry point to a wide array of more complex molecular structures, including α,β-unsaturated nitriles and α-substituted acetonitriles.

While the full synthetic potential of this specific synthon is still being explored, the established reactivity of its core components points towards significant opportunities, particularly in the construction of novel heterocyclic systems and in the development of targeted therapeutics like kinase inhibitors. As the demand for novel, structurally diverse small molecules continues to grow in the field of drug discovery, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly important role.

References

- 1. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles as Colorimetric Probes for Zn: Synthesis and Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US7320994B2 - Triazole derivatives as tachykinin receptor antagonists - Google Patents [patents.google.com]

- 8. jocpr.com [jocpr.com]

- 9. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CN102875486A - Preparation method of 2-benzoxazole acetonitrile - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

The Oxazole-5-Acetonitrile Scaffold: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Importance of a Versatile Heterocycle